molecular formula C17H16N4O B278906 N-methyl-1-(4-methylphenyl)-N-phenyl-1H-1,2,4-triazole-3-carboxamide

N-methyl-1-(4-methylphenyl)-N-phenyl-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B278906
M. Wt: 292.33 g/mol
InChI Key: SYYOLFMFQXCJIY-UHFFFAOYSA-N
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Description

N-methyl-1-(4-methylphenyl)-N-phenyl-1H-1,2,4-triazole-3-carboxamide, also known as MPTC, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MPTC is a triazole-based compound that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied in detail.

Mechanism of Action

The mechanism of action of N-methyl-1-(4-methylphenyl)-N-phenyl-1H-1,2,4-triazole-3-carboxamide is not fully understood, but it is believed to act as a positive allosteric modulator of the GABA-A receptor, which is involved in the regulation of anxiety and depression. This compound has also been shown to inhibit the activity of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin.
Biochemical and Physiological Effects:
This compound has been shown to have anxiolytic, antidepressant-like, and antinociceptive effects in animal models. This compound has also been shown to increase the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain, which are involved in the regulation of mood, anxiety, and pain.

Advantages and Limitations for Lab Experiments

N-methyl-1-(4-methylphenyl)-N-phenyl-1H-1,2,4-triazole-3-carboxamide has several advantages for lab experiments, including its low toxicity and high solubility in water. However, this compound has a relatively short half-life, which may limit its effectiveness in certain experiments.

Future Directions

There are several future directions for research on N-methyl-1-(4-methylphenyl)-N-phenyl-1H-1,2,4-triazole-3-carboxamide, including the development of new drugs for the treatment of anxiety, depression, and pain. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in other areas of scientific research.

Synthesis Methods

N-methyl-1-(4-methylphenyl)-N-phenyl-1H-1,2,4-triazole-3-carboxamide can be synthesized through various methods, including the reaction of 4-methylbenzoyl chloride with N-phenyl-N-methyl-1H-1,2,4-triazole-3-carboxamide in the presence of a base such as sodium hydroxide. Another method involves the reaction of 4-methylbenzylamine with N-phenyl-N-methyl-1H-1,2,4-triazole-3-carboxamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide. The synthesized this compound can be purified through recrystallization or chromatography.

Scientific Research Applications

N-methyl-1-(4-methylphenyl)-N-phenyl-1H-1,2,4-triazole-3-carboxamide has potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have anxiolytic and antidepressant-like effects in animal models, making it a promising candidate for the development of new drugs for the treatment of anxiety and depression. Additionally, this compound has been shown to have antinociceptive effects, indicating its potential use in the treatment of pain.

Properties

Molecular Formula

C17H16N4O

Molecular Weight

292.33 g/mol

IUPAC Name

N-methyl-1-(4-methylphenyl)-N-phenyl-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C17H16N4O/c1-13-8-10-15(11-9-13)21-12-18-16(19-21)17(22)20(2)14-6-4-3-5-7-14/h3-12H,1-2H3

InChI Key

SYYOLFMFQXCJIY-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)N(C)C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)N(C)C3=CC=CC=C3

Origin of Product

United States

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